tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256472
InChI: InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-10-11-7-5-6-8-12(11)13(17)9-16-4;/h5-8,13,16H,9-10H2,1-4H3;1H
SMILES:
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18256472

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride -

Specification

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
IUPAC Name tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-10-11-7-5-6-8-12(11)13(17)9-16-4;/h5-8,13,16H,9-10H2,1-4H3;1H
Standard InChI Key RDGHRUASCLJHQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₅H₂₃ClN₂O₂, with a molar mass of 298.81 g/mol. Its IUPAC name, tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate hydrochloride, reflects its functional groups: a tert-butyl ester, a methylaminomethyl side chain, and a protonated isoindole core. Key identifiers include:

PropertyValue
CAS No.Not explicitly provided
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl
InChI KeyRDGHRUASCLJHQZ-UHFFFAOYSA-N
PubChem ID165477894
Solubility (Predicted)Data not available

The isoindole ring system, a bicyclic aromatic structure, is modified at the 1-position with a methylaminomethyl group, introducing a secondary amine capable of hydrogen bonding. The tert-butyl ester at the 2-position enhances steric bulk, potentially influencing solubility and metabolic stability.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) are absent in available sources, computational predictions suggest moderate lipophilicity. The Log P o/w (iLOGP) is estimated at 0.0, while XLOGP3 and WLOGP values of 3.16 and 2.55, respectively, indicate conflicting solubility profiles . Such discrepancies highlight the need for empirical validation. The compound’s Topological Polar Surface Area (TPSA) of 48.0 Ų suggests moderate membrane permeability, aligning with its predicted high gastrointestinal absorption .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride likely involves multi-step organic reactions. A plausible route includes:

  • Isoindole Core Formation: Cyclization of o-xylylene derivatives or palladium-catalyzed cross-coupling to construct the bicyclic framework.

  • Methylaminomethyl Introduction: Reductive amination or nucleophilic substitution to attach the methylaminomethyl group.

  • tert-Butyl Esterification: Protection of the carboxylate group using tert-butyl chloroformate under basic conditions.

  • Hydrochloride Salt Formation: Acidic workup to precipitate the hydrochloride salt, enhancing stability and crystallinity.

Optimization challenges include minimizing side reactions during amination and ensuring regioselectivity in isoindole functionalization. Comparative analysis with analogous compounds (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2-carboxylate) suggests that boronate esters may serve as intermediates in related syntheses .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferencesPotential Applications
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2-carboxylate Boronate ester substituentSuzuki-Miyaura cross-coupling reactions
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate Indole core; methyl esterFluorescent probes or enzyme inhibitors
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate Indoline scaffold; boronate esterAntibiotic development

The absence of a boronate ester in the subject compound limits its utility in cross-coupling reactions but enhances stability for in vivo applications .

Research Findings and Future Directions

Current Limitations

  • Empirical Data Gap: Predicted physicochemical properties require experimental validation.

  • Toxicity Profile: No acute toxicity or genotoxicity data are available.

Strategic Recommendations

  • ADMET Studies: Investigate absorption, distribution, metabolism, excretion, and toxicity in model organisms.

  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents to optimize target binding.

  • Collaborative Partnerships: Engage academic and industrial labs to explore therapeutic potential in neurodegeneration or oncology.

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